molecular formula C19H20ClNO7S2 B2615116 ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 866051-00-5

ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B2615116
CAS No.: 866051-00-5
M. Wt: 473.94
InChI Key: DUSLWRCDMVILOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C19H20ClNO7S2 and a formula weight of 473.95 . It is also known by other names such as ethyl 4-(4-chlorobenzenesulfonyl)-6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H20ClNO7S2. It contains a benzoxazine core, which is a type of heterocyclic compound containing a benzene ring fused to an oxazine ring. This core is substituted with various functional groups including a chlorophenylsulfonyl group, an ethylsulfonyl group, and an ethyl ester group .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 651.5±65.0 °C and a predicted density of 1.436±0.06 g/cm3 . Its pKa is predicted to be -6.18±0.40 .

Scientific Research Applications

Chemical Synthesis

  • Ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its derivatives have been synthesized through various chemical reactions. Štefanić et al. (2001) reported the synthesis of related compounds by reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane, confirming the structure through X-ray and NMR analysis (Štefanić et al., 2001). Mayer et al. (2001) discussed the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, highlighting the challenges and product yields (Mayer et al., 2001).

Thermal Properties and Structural Analysis

  • Ding Wen-sheng (2009) synthesized new diamin type oxazine monomers with different chemical structures and investigated their thermal behaviors using Differential Scanning Calorimetry (DSC), finding that the cured products of some compounds had high glass transition temperatures (Wen-sheng, 2009).

Medicinal Chemistry and Biological Activities

  • The compound and its derivatives have been explored in medicinal chemistry. Karaman et al. (2016) synthesized novel series of sulfonyl hydrazone containing piperidine derivatives, characterizing their physical and chemical properties, and evaluated their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
  • Gad-Elkareem and El-Adasy (2010) synthesized new ethyl thionicotinates, thieno[2,3-b]pyridines, pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing sulfonamide moieties and evaluated their antibacterial activity, highlighting the significance of these compounds in antibacterial research (Gad-Elkareem & El-Adasy, 2010).

Membrane and Material Sciences

  • Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for potential use in proton exchange membrane in direct methanol fuel cells, demonstrating its high proton conductivity and low methanol permeability (Yao et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. The mechanism of action would depend on the specific application of the compound, which is not provided .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research and application of this compound are not specified in the sources I found. Its potential uses could be determined by further study of its physical and chemical properties, as well as its reactivity .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfonyl-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO7S2/c1-3-27-19(22)18-12-21(30(25,26)14-7-5-13(20)6-8-14)16-11-15(29(23,24)4-2)9-10-17(16)28-18/h5-11,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSLWRCDMVILOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.